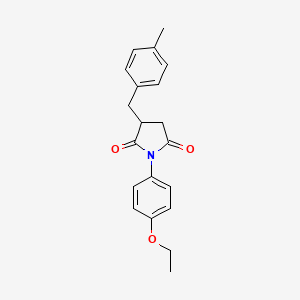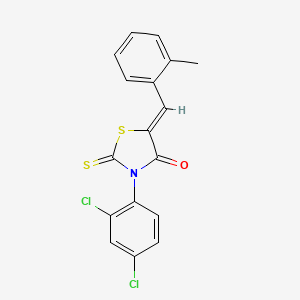
N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)-2-furamide, also known as BFF, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a useful tool for researchers in various fields.
Mecanismo De Acción
N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)-2-furamide acts as a positive allosteric modulator of GABA-A receptors, enhancing the activity of these receptors and increasing the inhibitory effects of GABA neurotransmitters. This mechanism of action has been studied extensively and has been found to be highly specific and selective for GABA-A receptors.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)-2-furamide has been found to have a range of biochemical and physiological effects, including sedative and anxiolytic effects, as well as anticonvulsant and muscle relaxant effects. It has also been found to have potential applications in the treatment of anxiety disorders and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)-2-furamide in lab experiments is its specificity and selectivity for GABA-A receptors, which allows for precise and targeted studies of these receptors. However, one limitation of using N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)-2-furamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experimental systems.
Direcciones Futuras
There are many potential future directions for research on N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)-2-furamide, including studies of its effects on other neurotransmitter systems and its potential applications in the treatment of neurological and psychiatric disorders. Additionally, further optimization of the synthesis method for N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)-2-furamide could lead to increased yields and higher purity, making it an even more valuable tool for scientific research.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)-2-furamide involves several steps, including the reaction of 4-bromo-2-fluoroaniline with 3-chlorobenzoyl chloride to form an intermediate product, which is then reacted with furfurylamine to produce the final compound. This synthesis method has been optimized to yield high purity N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)-2-furamide for use in research applications.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)-2-furamide has been used in a variety of research applications, including as a tool for studying the mechanisms of action of various drugs and compounds. It has been found to be particularly useful in studies of GABA-A receptors, which are involved in the regulation of neurotransmitter activity in the brain.
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClFNO2/c18-11-4-5-14(13(20)9-11)21-17(22)16-7-6-15(23-16)10-2-1-3-12(19)8-10/h1-9H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQPVPRUCXIDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-acetylphenyl)-2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4932713.png)
![2-methoxy-N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4932717.png)
![ethyl (5-{4-[(4-bromobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4932726.png)
![1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4932727.png)

![(2R*,3R*)-3-[4-(2,2-dimethoxyethyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4932750.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]butanamide](/img/structure/B4932752.png)
![4-{[4-(2,4-dimethoxyphenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B4932753.png)
![1,3-dimethyl-5-({[3-(4-morpholinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4932760.png)

![N-cyclopropyl-3-{[1-(3,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4932771.png)

